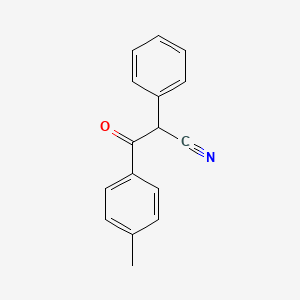

3-(4-Methylphenyl)-3-oxo-2-phenylpropanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

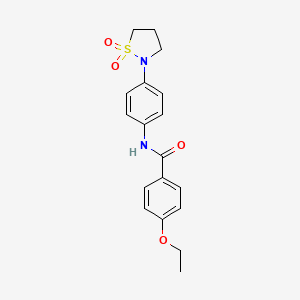

3-(4-Methylphenyl)-3-oxo-2-phenylpropanenitrile, also known as MPPN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPN is a nitrile derivative of chalcone, a naturally occurring compound found in various plants.

Applications De Recherche Scientifique

Oxidative Cyclizations

3-(4-Methylphenyl)-3-oxo-2-phenylpropanenitrile and related compounds have been utilized in oxidative cyclizations. Manganese(III) acetate has been employed for the oxidative cyclization of 3-oxopropanenitriles with conjugated alkenes. This process facilitates the synthesis of 4,5-dihydrofuran-3-carbonitriles containing heterocycles (Yılmaz, Uzunalioğlu, & Pekel, 2005).

Chemo- and Stereoselective Reduction

The compound has been used in studies exploring chemo- and stereoselective reduction. Bakers' yeast mediated reduction of 3-oxo-3-phenylpropanenitrile at low temperatures has been shown to yield specific stereoisomers in significant yields. This demonstrates the potential of using low temperatures to enhance yeast selectivity in chemical reactions (Florey, Smallridge, Ten, & Trewhella, 1999).

Synthesis of Substituted 3-Aminoindolizines

A one-pot method for the synthesis of substituted 3-aminoindolizines has been developed using 3-oxo-3-phenylpropanenitrile. This efficient method involves the treatment of 2-formyl-1,4-dihydropyridines with 3-oxo-3-phenylpropanenitrile, offering a streamlined approach for creating these compounds (Chudík, Marchalin, Pham-Huu, Humpa, & Friedl, 1999).

Cross-Coupling Reactions

The compound has been instrumental in studies on cross-coupling reactions. Research involving meta-C–H arylation and methylation of phenolic derivatives used a nitrile template, demonstrating the potential of these compounds in facilitating complex chemical processes (Wan, Dastbaravardeh, Li, & Yu, 2013).

Synthesis of Novel Heterocycles

3-(4-Methylphenyl)-3-oxo-2-phenylpropanenitrile has been used as a precursor in the synthesis of novel heterocycles. This includes reactions with various hydrazides leading to the formation of structurally diverse products (Baashen, Abdel-Wahab, & El‐Hiti, 2017).

Laccase-Catalyzed α-Arylation

Studies on laccase-catalyzed α-arylation have employed 3-(4-Methylphenyl)-3-oxo-2-phenylpropanenitrile. This approach is environmentally friendly, using laccases as catalysts for the cross-coupling reaction, offering a green method for α-arylation of primary nitriles (Cannatelli & Ragauskas, 2015).

Catalysis and Polymerization

The compound has been examined in the context of catalysis and polymerization. For instance, it has been studied for its role in controlling nitroxide mediated polymerization of methacrylates and styrene (Simula, Ruipérez, Ballard, Leiza, van Es, & Asua, 2019).

Antimicrobial and Antiviral Activities

Certain derivatives of this compound have been investigated for their antimicrobial and antiviral activities. Research on phenylpropanoids, including derivatives of 3-(4-Methylphenyl)-3-oxo-2-phenylpropanenitrile, has shown potential in combating viral infections such as tobacco mosaic virus (Tang, Shi, Liu, Jiang, Zhao, Liu, Xiang, Chen, Shen, Miao, Liu, & Yang, 2017).

Propriétés

IUPAC Name |

3-(4-methylphenyl)-3-oxo-2-phenylpropanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c1-12-7-9-14(10-8-12)16(18)15(11-17)13-5-3-2-4-6-13/h2-10,15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBAMNRZYBNATRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(C#N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methylphenyl)-3-oxo-2-phenylpropanenitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-3-(trifluoromethyl)pyridine](/img/structure/B2468224.png)

![1-methyl-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2468228.png)

![ethyl 2-(9-(2,4-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2468229.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2468235.png)

![(2S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxylic acid](/img/structure/B2468236.png)

![2-[(4-Methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2468237.png)

![1-(4-Chlorobenzyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea](/img/structure/B2468239.png)

![3,4-difluoro-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2468240.png)

![2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2468241.png)

![(E)-3-[4-(2-Amino-2-oxoethoxy)-3-chloro-5-methoxyphenyl]-2-cyano-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2468243.png)